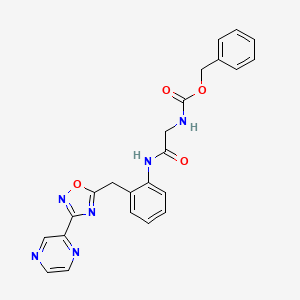

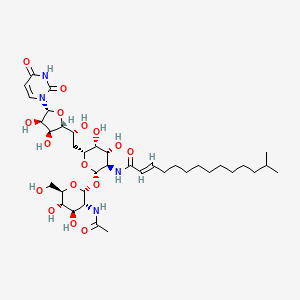

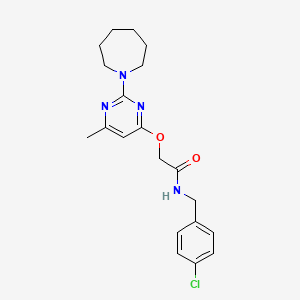

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)naphthalene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .

Chemical Reactions Analysis

Thiophene derivatives can be synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Applications De Recherche Scientifique

Fluorescence Sensing and Biological Imaging

Sulfonamide compounds with naphthalene bases have been employed as fluorescent probes for biological applications. For example, a naphthalene-based sulfonamide Schiff base was developed as a fluorescence turn-on probe for selective detection of Al3+ ions in aqueous systems, demonstrating its utility in fluorescence sensing and intracellular imaging. This highlights sulfonamides' role in developing sensitive and selective sensors for metal ions, which can be crucial in biological and environmental analyses (Mondal et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been explored for their enzyme inhibition properties, which have implications in developing therapeutic agents. For instance, certain sulfonamide derivatives exhibited significant lipoxygenase and α-glucosidase inhibition activities. These findings suggest potential applications in treating inflammatory and diabetic conditions, highlighting sulfonamides' therapeutic relevance (Abbasi et al., 2015).

Materials Science and Fuel Cell Applications

In materials science, sulfonated naphthalene dianhydride-based polyimide copolymers have been studied for their potential in fuel cell applications. The research on these copolymers focuses on their water sorption, proton conductivity, and stability, essential properties for efficient and durable fuel cell membranes. This underscores the importance of sulfonamide compounds in advancing materials science and renewable energy technologies (Einsla et al., 2005).

Propriétés

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S2/c21-12-9-15(17-10-13-24-14-17)8-11-20-25(22,23)19-7-3-5-16-4-1-2-6-18(16)19/h1-7,10,13-15,20-21H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURSCUYZZFPXPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCC(CCO)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550092.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2550097.png)

![2-[(6-Amino-5-nitropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B2550099.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2550104.png)

![Methyl 4-[(1-methylpyrazol-4-yl)amino]pyridine-3-carboxylate](/img/structure/B2550107.png)

![8-(3,5-Dimethylpyrazolyl)-7-[(4-fluorophenyl)methyl]-3-methyl-1-(2-oxopropyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2550108.png)